

Application Notes: Beta-Glucanase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

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Compound of Interest		
Compound Name:	beta-Glucanase	
Cat. No.:	B13393628	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Principle

The determination of **beta-glucanase** activity is based on the quantification of reducing sugars released from the enzymatic hydrolysis of a β -glucan substrate, such as barley β -glucan.[1] The assay utilizes the 3,5-dinitrosalicylic acid (DNS) method, a widely used technique for estimating reducing sugars.[1]

In an alkaline environment and under heat, the DNS reagent undergoes a redox reaction with the free carbonyl group of the reducing sugars.[2] During this reaction, the yellow 3,5-dinitrosalicylic acid is reduced to the orange-red colored 3-amino-5-nitrosalicylic acid.[2] The intensity of the resulting color is directly proportional to the concentration of the reducing sugars produced by the enzyme's action.[3] This color change is quantified by measuring the absorbance with a spectrophotometer at a wavelength of 540 nm.[1][4] The enzyme activity is then determined by comparing the sample's absorbance to a standard curve generated with known concentrations of glucose.[3]

Materials and Reagents

2.1 Equipment

Spectrophotometer or Microplate Reader (capable of reading at 540 nm)



- Water bath
- Vortex mixer
- Centrifuge (optional, for clarifying enzyme extracts)
- Analytical balance
- pH meter
- Pipettes and tips
- Glass test tubes or PCR tubes/plates
- · Cuvettes or 96-well plates
- 2.2 Reagents
- 3,5-Dinitrosalicylic acid (DNSA)
- Sodium potassium tartrate tetrahydrate (Rochelle salt)
- Sodium hydroxide (NaOH)
- Phenol (optional, for color stability)[5]
- Sodium sulfite (Na2SO3) or Sodium metabisulfite (optional)[5][6]
- Barley β-glucan (or other suitable β-glucan substrate)
- D-Glucose (for standard curve)
- Sodium Acetate Buffer (e.g., 50 mM, pH 5.0)
- · Deionized or distilled water
- 2.3 Reagent Preparation
- 50 mM Sodium Acetate Buffer (pH 5.0):



- Dissolve 4.1 g of sodium acetate trihydrate in 950 mL of deionized water.
- Adjust the pH to 5.0 using glacial acetic acid.
- Bring the final volume to 1 L with deionized water. Store at 4°C.
- 1% (w/v) Barley β-Glucan Substrate:
 - Weigh 1.0 g of barley β-glucan powder.
 - Add it to 100 mL of 50 mM Sodium Acetate Buffer (pH 5.0).
 - Heat the solution in a boiling water bath with constant stirring until the β-glucan is completely dissolved.
 - Cool to room temperature before use. Prepare this solution fresh daily.
- 1 mg/mL Glucose Standard Stock Solution:
 - o Accurately weigh 100 mg of anhydrous D-glucose.
 - Dissolve it in 100 mL of 50 mM Sodium Acetate Buffer (pH 5.0).
 - Store at 4°C for up to one week.
- DNS Reagent (100 mL):
 - In a 250 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water by gently heating and stirring.[7]
 - Slowly and carefully add 20 mL of 2 M NaOH solution.
 - In a separate beaker, dissolve 30.0 g of sodium potassium tartrate tetrahydrate in approximately 20 mL of warm deionized water.[7][8]
 - Add the tartrate solution to the DNSA solution and mix thoroughly.
 - Allow the mixture to cool to room temperature.



- Adjust the final volume to 100 mL with deionized water.
- Store in a dark, amber-colored bottle at room temperature. The reagent is stable for several weeks.[2]

Experimental Protocols

- 3.1 Part A: Glucose Standard Curve Generation
- Label a set of clean test tubes from 0 to 6.
- Pipette volumes of the 1 mg/mL glucose stock solution and buffer into the tubes according to the table below to create a range of glucose concentrations.
- Add 1.0 mL of DNS reagent to each tube.
- Mix the contents of each tube thoroughly using a vortex mixer.
- Incubate all tubes in a boiling water bath (100°C) for exactly 5 minutes.
- Immediately cool the tubes to room temperature in an ice-water bath to stop the reaction and stabilize the color.
- Add 8.0 mL of deionized water to each tube and mix well.
- Measure the absorbance of each solution at 540 nm against the blank (Tube 0).
- Plot a graph of Absorbance at 540 nm (Y-axis) versus Glucose concentration in mg (X-axis).
 Determine the linear regression equation (y = mx + c) for the curve.



Tube No.	1 mg/mL Glucose (mL)	50 mM Acetate Buffer (mL)	Total Glucose (mg)
0 (Blank)	0.0	1.0	0.0
1	0.2	0.8	0.2
2	0.4	0.6	0.4
3	0.6	0.4	0.6
4	0.8	0.2	0.8
5	1.0	0.0	1.0

3.2 Part B: Beta-Glucanase Activity Assay

- Prepare appropriate dilutions of your enzyme sample using 50 mM Sodium Acetate Buffer (pH 5.0).
- Set up three sets of labeled test tubes: "Test," "Enzyme Blank," and "Substrate Blank."
- For the "Test" sample:
 - \circ Add 0.5 mL of the 1% barley β -glucan substrate to a test tube.
 - Pre-incubate the tube at the desired reaction temperature (e.g., 50°C) for 5 minutes.
 - Initiate the reaction by adding 0.5 mL of the diluted enzyme solution. Mix gently.
 - Incubate for a precise period (e.g., 15 minutes) at the reaction temperature.
 - Stop the reaction by adding 1.0 mL of DNS reagent and vortex immediately.
- For the "Enzyme Blank":
 - Mix 0.5 mL of buffer with 0.5 mL of the diluted enzyme solution.
 - Add 1.0 mL of DNS reagent before adding the substrate.



- Finally, add 0.5 mL of the 1% barley β-glucan substrate.
- For the "Substrate Blank":
 - Mix 0.5 mL of the 1% barley β-glucan substrate with 0.5 mL of buffer.
 - Add 1.0 mL of DNS reagent.
- Place all tubes (Test, Enzyme Blank, Substrate Blank) in a boiling water bath for 5 minutes.
 [9]
- · Cool the tubes in an ice-water bath.
- · Add 8.0 mL of deionized water to each tube and mix well.
- Measure the absorbance of all tubes at 540 nm against a water blank.
- Calculate the corrected absorbance for the test sample:
 - Corrected Absorbance = Absorbance (Test) Absorbance (Enzyme Blank) Absorbance (Substrate Blank)

Data Presentation and Calculations

4.1 Summary of Quantitative Parameters



Parameter	Value/Condition
Substrate	1% (w/v) Barley β-Glucan
Buffer	50 mM Sodium Acetate, pH 5.0
Enzyme Reaction Volume	1.0 mL (0.5 mL enzyme + 0.5 mL substrate)
Enzyme Incubation Time	15 minutes (can be optimized)
Enzyme Incubation Temp.	50°C (can be optimized)
DNS Reagent Volume	1.0 mL
Color Development	5 minutes at 100°C
Final Dilution Volume	10.0 mL
Measurement Wavelength	540 nm

4.2 Calculation of Enzyme Activity

- Determine Amount of Glucose Released: Using the corrected absorbance of your test sample and the linear regression equation from your standard curve (y = mx + c, where y is absorbance and x is mg of glucose), calculate the amount of glucose released.
 - Amount of Glucose (mg) = (Corrected Absorbance c) / m
- Calculate Enzyme Activity (U/mL): One unit (U) of **beta-glucanase** activity is defined as the amount of enzyme that releases 1 μmol of glucose equivalents per minute under the specified assay conditions. The molecular weight of glucose is 180.16 g/mol .
 - Step 1: Convert mg of glucose to μmol.
 - μmol of Glucose = (Amount of Glucose in mg / 180.16) x 1000
 - Step 2: Calculate the activity.
 - Activity (U/mL) = (μmol of Glucose) / (Incubation Time (min) x Volume of Enzyme (mL) in reaction) x Dilution Factor

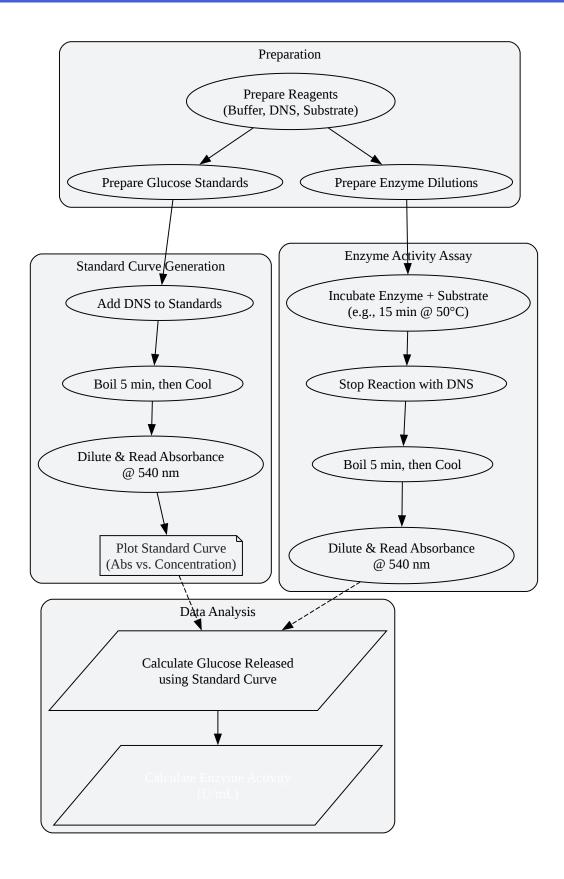


Example Calculation:

- Corrected Absorbance = 0.45
- Standard curve equation: y = 0.6x + 0.05
- Incubation time = 15 min
- Volume of enzyme = 0.5 mL
- Enzyme dilution factor = 10
- Amount of Glucose (mg) = (0.45 0.05) / 0.6 = 0.667 mg
- \circ µmol of Glucose = (0.667 / 180.16) x 1000 = 3.70 µmol
- Activity (U/mL) = $(3.70 \mu mol) / (15 \min x 0.5 mL) x 10 = 4.93 U/mL$

Visualized Experimental Workflow





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